2-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL is a complex organic compound that features a combination of furan, triazine, and nitrophenol moieties
Preparation Methods
The synthesis of 2-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL involves multiple steps, starting with the preparation of the furan and triazine intermediates. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenol moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogenating agents like bromine or chlorine. Major products formed from these reactions include amine derivatives and halogenated furans.
Scientific Research Applications
2-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the nitrophenol moiety may interact with enzymes involved in oxidative stress, while the triazine ring could bind to DNA or proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL include other furan-triazine derivatives and nitrophenol compounds. What sets this compound apart is the unique combination of these three moieties, which may confer distinct chemical and biological properties. Similar compounds include:
- 2-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENOL
- 2-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-5-NITROPHENOL
Properties
Molecular Formula |
C22H20N8O5 |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
2-[(E)-[[4-(furan-2-ylmethylamino)-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol |
InChI |
InChI=1S/C22H20N8O5/c1-34-16-9-7-15(8-10-16)25-21-26-20(23-13-17-5-3-11-35-17)27-22(28-21)29-24-12-14-4-2-6-18(19(14)31)30(32)33/h2-12,31H,13H2,1H3,(H3,23,25,26,27,28,29)/b24-12+ |
InChI Key |
UKNRGOBWRJHVPE-WYMPLXKRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)N/N=C/C4=C(C(=CC=C4)[N+](=O)[O-])O |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)NN=CC4=C(C(=CC=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.